
Cross-Referencing Experimental and
Computational Data of 1-Methylindene: A

Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methylindene

Cat. No.: B165137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for 1-Methylindene with

findings from computational studies. By juxtaposing experimentally measured properties with

theoretical predictions, this document aims to offer a comprehensive understanding of the

molecule's structural and spectroscopic characteristics. The information is presented to

facilitate further research and application in fields such as organic synthesis, materials science,

and drug development.

Data Presentation: A Comparative Overview
The following tables summarize the available experimental and computational data for 1-
Methylindene. While extensive experimental data is available from various spectroscopic

techniques, a complete set of directly comparable computational data for 1-Methylindene is

not readily found in publicly accessible literature. Therefore, where direct computational values

for 1-Methylindene are unavailable, this guide will reference computational methodologies and

data for closely related structures or provide general expectations based on established

theoretical models.
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Property Experimental Value Computational Value

Molecular Formula C₁₀H₁₀[1][2][3] C₁₀H₁₀

Molecular Weight 130.19 g/mol [1][4] 130.19 g/mol

CAS Number 767-59-9[1][2][3] N/A

Boiling Point ~199 °C at 760 mmHg Not Typically Calculated

Density ~0.987 g/cm³ Not Typically Calculated

Refractive Index ~1.5587 Not Typically Calculated

Spectroscopic Data: ¹³C NMR
Experimental ¹³C NMR data provides characteristic chemical shifts for the carbon atoms in 1-
Methylindene. While specific DFT-calculated NMR spectra for 1-Methylindene are not readily

available in the literature, computational chemistry software can predict these shifts with good

accuracy, typically using methods like the GIAO (Gauge-Including Atomic Orbital) approach

with DFT functionals such as B3LYP.
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Carbon Atom
Experimental ¹³C NMR Chemical Shift
(ppm)

C1 42.1

C2 129.1

C3 123.4

C3a 146.1

C4 121.2

C5 126.3

C6 124.5

C7 124.9

C7a 143.8

CH₃ 14.5

Solvent: CDCl₃. Data sourced from public

databases.

Spectroscopic Data: Infrared (IR) Spectroscopy
The IR spectrum of 1-Methylindene exhibits characteristic absorption bands corresponding to

the vibrational modes of its functional groups. Computational methods, particularly DFT, can

calculate these vibrational frequencies. It is common practice to apply a scaling factor to the

calculated frequencies to improve agreement with experimental data, accounting for

anharmonicity and other method-specific approximations.
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Vibrational Mode Experimental IR Frequency (cm⁻¹)

Aromatic C-H Stretch ~3050

Aliphatic C-H Stretch ~2960, 2870

C=C Stretch (Aromatic) ~1600, 1460

C-H Bend ~750

Data represents typical ranges for the specified

functional groups and may vary in the actual

spectrum.

Molecular Geometry
Computational chemistry provides a powerful tool for determining the three-dimensional

structure of molecules. While a full, experimentally determined crystal structure of 1-
Methylindene is not readily available, DFT calculations can provide an optimized geometry. A

study on the isomerization of methyl indene radicals using the B3LYP/cc-pVDZ level of theory

provides some calculated bond distances for a closely related radical species, which can serve

as a reference.[5]

Bond
Calculated Bond Length (Å) in a related
radical species[5]

C1-C2 1.513

C2-C3 1.371

C3-C3a 1.463

C3a-C7a 1.408

C7a-C1 1.512

Experimental and Computational Protocols
Experimental Methodologies
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of 1-Methylindene is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or

500 MHz).

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient

number of scans are acquired to achieve an adequate signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16

ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As 1-Methylindene is a liquid, a thin film is prepared by placing a drop

of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates.

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The 1-Methylindene sample is diluted in a suitable volatile solvent,

such as dichloromethane or hexane.

Instrumentation: The analysis is performed on a GC-MS system, which consists of a gas

chromatograph coupled to a mass spectrometer.

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and

separated on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is
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programmed to ramp up to ensure good separation of components.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

The mass-to-charge ratios of the fragments are detected.

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be

used to identify the compound by comparing it to spectral libraries (e.g., NIST). The

molecular ion peak (M⁺) is expected at m/z = 130, corresponding to the molecular weight of

1-Methylindene.

Computational Methodologies
Density Functional Theory (DFT) Calculations

Computational studies on 1-Methylindene and related molecules have employed Density

Functional Theory (DFT) to investigate their electronic structure, geometry, and reactivity.[4] A

common and effective approach involves the following:

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are

used.

Method: The B3LYP hybrid functional is a widely used and reliable choice for organic

molecules.

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), is

typically employed to provide a good balance between accuracy and computational cost.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation. This process yields bond lengths, bond angles, and dihedral angles.

Frequency Calculations: Following a successful geometry optimization, a frequency

calculation is performed at the same level of theory. This provides the vibrational frequencies

(which can be compared to the experimental IR spectrum) and confirms that the optimized

structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

NMR Calculations: NMR chemical shifts are typically calculated using the GIAO (Gauge-

Including Atomic Orbital) method at the same level of theory. The calculated shielding
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constants are then converted to chemical shifts by referencing them to a standard, such as

tetramethylsilan (TMS), calculated at the same level of theory.

Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental and

computational data for a molecule like 1-Methylindene.

Workflow for Cross-Referencing 1-Methylindene Data

Experimental Data Acquisition

Computational Modeling

Data Comparison and Analysis

13C NMR Spectroscopy

Experimental Data

FTIR Spectroscopy GC-MS Analysis

Define Method & Basis Set
(e.g., B3LYP/6-31G*)

Geometry Optimization

Frequency Calculation NMR Chemical Shift Calculation

Computational Data

Compare Bond Lengths & Angles

Comparison Guide

Compare Vibrational FrequenciesCompare Chemical Shifts

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b165137?utm_src=pdf-body
https://www.benchchem.com/product/b165137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 1H-Indene, 1-methyl- [webbook.nist.gov]

3. 1H-Indene, 1-methyl- [webbook.nist.gov]

4. 1-Methylindene|Organic Synthesis Reagent [benchchem.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Cross-Referencing Experimental and Computational
Data of 1-Methylindene: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b165137#cross-referencing-experimental-data-of-
1-methylindene-with-computational-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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